molecular formula C8H6N2OS B14669728 3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole CAS No. 50781-82-3

3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole

Cat. No.: B14669728
CAS No.: 50781-82-3
M. Wt: 178.21 g/mol
InChI Key: RWWVNODEMICUTA-UHFFFAOYSA-N
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Description

3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically involves heating the reactants under reflux conditions, followed by purification using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole is not well-documented. thiadiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties

Properties

CAS No.

50781-82-3

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

3-oxido-4-phenylthiadiazol-3-ium

InChI

InChI=1S/C8H6N2OS/c11-10-8(6-12-9-10)7-4-2-1-3-5-7/h1-6H

InChI Key

RWWVNODEMICUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSN=[N+]2[O-]

Origin of Product

United States

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